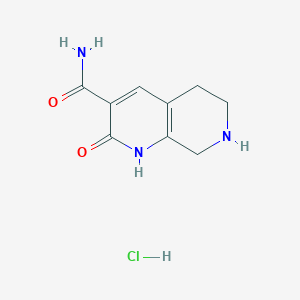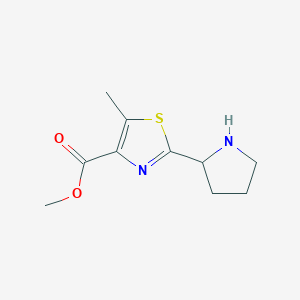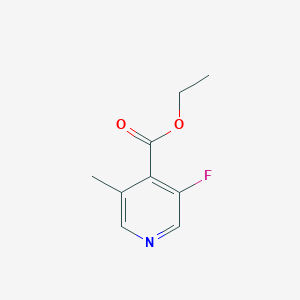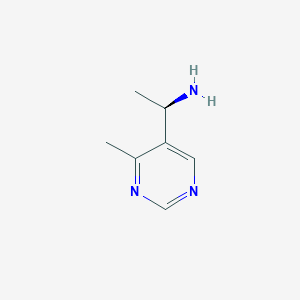
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride
Overview
Description
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N4 and a molecular weight of 223.1 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N4.2ClH/c8-7-10-2-1-6(11-7)5-3-9-4-5;;/h1-2,5,9H,3-4H2,(H2,8,10,11);2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . For more detailed physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to specialized chemical databases or material safety data sheets.Scientific Research Applications
Synthesis and Antimicrobial Activities :
- A range of pyrimidine-azetidinone analogs, including derivatives of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride, have been synthesized and assessed for their antimicrobial and antitubercular activities. Notably, these compounds displayed promising activity against bacterial, fungal, and mycobacterium tuberculosis strains, indicating their potential in designing new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Biotransformation in Drug Development :
- The compound has been referenced in the context of biotransformation studies of β-secretase inhibitors used in Alzheimer’s disease treatment. The metabolic fate of these compounds was explored, with findings indicating significant metabolization and excretion after administration, highlighting its importance in understanding drug metabolism and design (Lindgren et al., 2013).
Chemical Properties and Reactions :
- Azetidines and azetidin-2-ones, classes to which this compound belongs, are known for their thermal stability and versatility in chemical reactions. They are precursors to various biologically active compounds, including those with potential antibacterial, antitubercular, and anticancer activities. Their role in the synthesis of cyclic products and β-lactams, often used as antibacterials, underscores their significance in medicinal chemistry (Singh et al., 2008).
Antidepressant and Nootropic Potential :
- Azetidinone derivatives have been synthesized and evaluated for their antidepressant and nootropic (cognitive enhancement) properties. This highlights the potential of the azetidinone skeleton in central nervous system-related pharmacotherapy and opens pathways for developing more potent CNS active agents (Thomas et al., 2016).
Structural and Antimicrobial Studies :
- Structural analysis and antimicrobial assessments have been conducted on azetidine-2-one derivatives, including this compound. These studies provide insights into their chemical properties and potential as antimicrobial agents, emphasizing their mild antibacterial activity against significant bacterial strains (Ramachandran et al., 2022).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264).
Mechanism of Action
Target of Action
The primary target of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive and sleep-wake functions .
Mode of Action
this compound interacts with the histamine H3 receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
The interaction of this compound with the histamine H3 receptor affects various biochemical pathways. These pathways are involved in the regulation of neurotransmitter release and cognitive function
Pharmacokinetics
It has been noted that the compound has good metabolic stability , which suggests that it may have favorable bioavailability.
Result of Action
Its interaction with the histamine h3 receptor suggests that it may influence neurotransmitter release and cognitive function .
Biochemical Analysis
Biochemical Properties
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for regulating neurotransmitter release, including histamine, acetylcholine, serotonin, noradrenaline, and dopamine . The nature of these interactions involves binding to the receptor sites, which modulates the receptor’s activity and influences downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine H3 receptors affects the release of neurotransmitters, thereby impacting neuronal communication and cognitive functions . Additionally, it may alter gene expression patterns related to neurotransmitter synthesis and degradation, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 receptors, acting as a partial agonist . This binding modulates the receptor’s conformation, leading to either inhibition or activation of downstream signaling pathways. The compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in neurotransmitter metabolism and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on neurotransmitter release and receptor activity, although the exact duration of these effects varies depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates neurotransmitter release without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including alterations in behavior and physiological functions. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . The compound’s influence on metabolic flux and metabolite levels is mediated through its effects on enzyme activity and gene expression. For instance, its interaction with histamine H3 receptors can alter the synthesis and release of histamine, thereby affecting overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
properties
IUPAC Name |
1-pyrimidin-4-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-3-11(4-6)7-1-2-9-5-10-7;;/h1-2,5-6H,3-4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXHBGLEUHMKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)



![2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B1433465.png)
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)


![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)
![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)


![Methyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1433483.png)